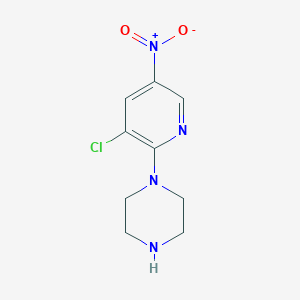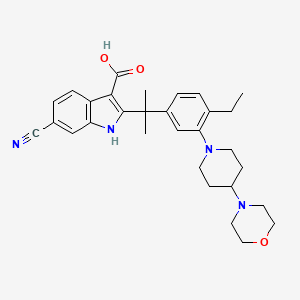![molecular formula C19H29N5O2Si B1530536 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine CAS No. 1269822-91-4](/img/structure/B1530536.png)
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine
Overview
Description
4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine is a synthetic organic compound with intriguing applications in various scientific fields. It features a unique molecular structure composed of a pyrazole ring, pyrrolopyridazine core, and specialized substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps:
Starting with the preparation of the pyrrolopyridazine core through a [3+3] cycloaddition reaction.
Introduction of the pyrazole ring using a condensation reaction.
Functionalization with ethoxyethyl and trimethylsilyl groups through alkylation reactions.
Industrial Production Methods
While the exact industrial preparation may vary, generally, the production follows large-scale synthetic protocols with optimized reaction conditions to maximize yield and purity. Techniques such as column chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: : Utilizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Involving nucleophilic or electrophilic agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidized derivatives with hydroxyl or carbonyl functionalities.
Reduced compounds with simplified alkyl or alkoxy groups.
Substituted analogs bearing different alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Explored for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine
Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
Utilized in the development of advanced materials with specific electronic or photochemical properties.
Mechanism of Action
Mechanism
The compound interacts with biological macromolecules, influencing various biochemical processes. It may inhibit or activate enzymes, alter receptor function, or modulate gene expression.
Molecular Targets and Pathways
Enzymes: : Acts as an inhibitor or activator, affecting metabolic and signaling pathways.
Receptors: : Modulates receptor activity, influencing signal transduction processes.
Comparison with Similar Compounds
Comparison
Compared to similar pyrazole and pyrrolopyridazine derivatives, 4-[1-(1-Ethoxyethyl)-1H-pyrazol-4-yl]-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-c]pyridazine stands out due to its unique substituents, which confer specific reactivity and biological activity.
List of Similar Compounds
Pyrazole derivatives: Structural analogs with varying substituents.
Pyrrolopyridazine derivatives: Similar core structure but different functional groups.
Ethoxyethyl and trimethylsilyl substituted compounds: Featuring similar functional modifications but different core structures.
Properties
IUPAC Name |
2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-13-16(11-21-24)18-12-20-22-19-17(18)7-8-23(19)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYDGDZDDFLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)C2=CN=NC3=C2C=CN3COCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


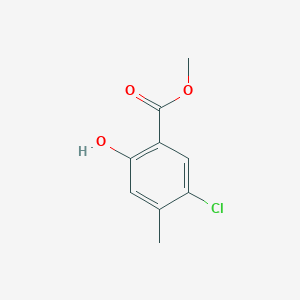
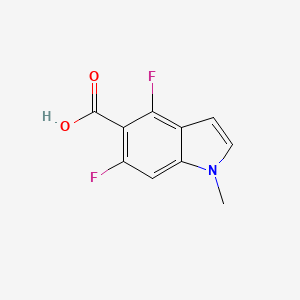
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

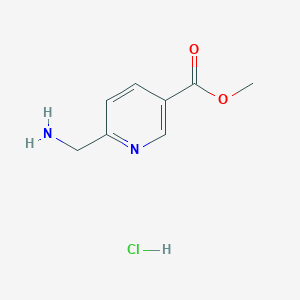

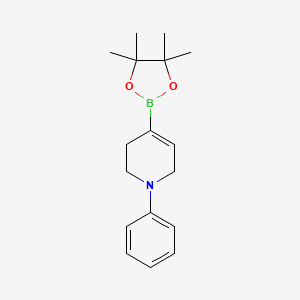
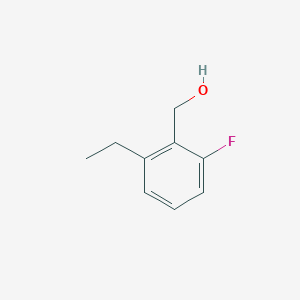
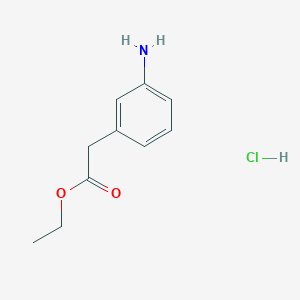
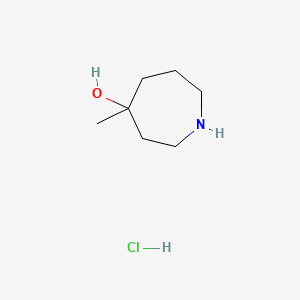
![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
![(1R,14E,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylic acid](/img/structure/B1530473.png)
